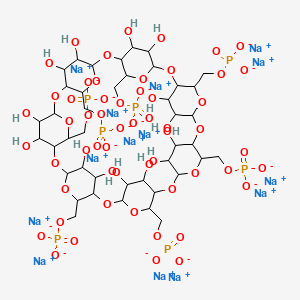

b-Cyclodextrin dihydrogen phosphate, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-Cyclodextrin Phosphate Sodium Salt: is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is modified with phosphate groups, which enhance its solubility and functionality in various applications. The sodium salt form further increases its solubility in water, making it suitable for a wide range of scientific and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorylation: Beta-cyclodextrin is reacted with phosphorylating agents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based or ether-based solvent.

Selective Phosphorylation: For more selective phosphorylation, fully protected derivatives of beta-cyclodextrin are used.

Industrial Production Methods

Batch Process: Involves the controlled addition of phosphorylating agents to beta-cyclodextrin in a reactor, followed by purification steps to isolate the desired product.

Continuous Process: Utilizes a continuous flow reactor where beta-cyclodextrin and phosphorylating agents are continuously fed, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Beta-cyclodextrin phosphate sodium salt can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The phosphate groups can participate in substitution reactions, where other functional groups replace the phosphate moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, mild acidic conditions.

Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products

Oxidation: Formation of oxidized cyclodextrin derivatives.

Reduction: Reduced cyclodextrin derivatives.

Substitution: Cyclodextrin derivatives with new functional groups replacing the phosphate.

Scientific Research Applications

Chemistry

Biology

Drug Delivery: Enhances the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes.

Gene Delivery: Used in gene delivery systems to improve the stability and delivery efficiency of genetic material.

Medicine

Pharmaceutical Formulations: Incorporated into pharmaceutical formulations to improve drug solubility, stability, and controlled release.

Industry

Food Industry: Used as a food additive to improve the solubility and stability of flavors and nutrients.

Environmental Applications: Employed in environmental remediation to remove pollutants from water and soil.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin with hydroxypropyl groups, used to enhance solubility and stability of drugs.

Sulfobutyl ether-beta-cyclodextrin: Contains sulfobutyl ether groups, known for its ability to improve the solubility and dissolution rate of drugs.

Methyl-beta-cyclodextrin: Modified with methyl groups, used to disrupt lipid rafts in biological membranes.

Uniqueness

Properties

Molecular Formula |

C42H63Na14O56P7 |

|---|---|

Molecular Weight |

2002.6 g/mol |

IUPAC Name |

tetradecasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate |

InChI |

InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14 |

InChI Key |

NDMFLIXECRFTEY-UHFFFAOYSA-A |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)

![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)

![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12322428.png)

![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)

![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)